Product packaging for L-Valyl-L-leucyl-L-alanyl-L-leucine(Cat. No.:CAS No. 798540-85-9)

L-Valyl-L-leucyl-L-alanyl-L-leucine

Cat. No.: B12537660
CAS No.: 798540-85-9
M. Wt: 414.5 g/mol
InChI Key: WTFFUFVTEBOXNZ-VGWMRTNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valyl-L-leucyl-L-alanyl-L-leucine is a synthetic tetrapeptide composed of the amino acids valine, leucine, and alanine. With the molecular formula C₁₄H₂₇N₃O₄ and a monoisotopic mass of 301.200156 g/mol , this compound is provided for research applications. As an oligopeptide, it belongs to a class of molecules that have demonstrated significant utility in materials science. Research on similar short-chain peptides has shown a strong capacity for molecular self-assembly and the formation of nanostructures with defined morphologies . The specific sequence of amino acids is critical, as even the inversion of a dipeptide sequence (e.g., L-alanyl-L-valine vs. L-valyl-L-alanine) can lead to marked differences in properties such as sorption capacity and the thermal stability of formed clathrates . This highlights the importance of sequence-specific peptides like this compound for studying structure-function relationships. Potential research applications for this tetrapeptide include investigations into the mechanisms of peptide self-assembly, the development of novel bio-nanomaterials, and the study of its kinetic behavior and stability under various conditions. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38N4O5 B12537660 L-Valyl-L-leucyl-L-alanyl-L-leucine CAS No. 798540-85-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

798540-85-9

Molecular Formula

C20H38N4O5

Molecular Weight

414.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C20H38N4O5/c1-10(2)8-14(23-19(27)16(21)12(5)6)18(26)22-13(7)17(25)24-15(20(28)29)9-11(3)4/h10-16H,8-9,21H2,1-7H3,(H,22,26)(H,23,27)(H,24,25)(H,28,29)/t13-,14-,15-,16-/m0/s1

InChI Key

WTFFUFVTEBOXNZ-VGWMRTNUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

Structural Elucidation and Conformational Dynamics of L Valyl L Leucyl L Alanyl L Leucine

Advanced Experimental Methodologies for Structural Analysis

A multi-pronged approach, integrating data from various advanced analytical methods, is essential for a complete structural characterization of L-Valyl-L-leucyl-L-alanyl-L-leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the solution-state structure and dynamics of peptides. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule. nmims.edu For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

1D ¹H NMR spectra provide initial information on the types and number of protons present. uzh.ch However, due to significant signal overlap even in small peptides, 2D experiments are crucial for unambiguous assignments. uzh.chnih.gov Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds, typically within the same amino acid residue. This helps in tracing the spin systems of each of the four amino acids: Valine, Leucine (B10760876), Alanine (B10760859), and the second Leucine. nmims.edu

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid residue's spin system, overcoming limitations of COSY where couplings might be weak. nmims.edubyu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), even if they are far apart in the peptide sequence. This is critical for determining the peptide's folding and tertiary structure. uzh.ch

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, this technique is particularly effective for molecules of intermediate size, like tetrapeptides, where the NOE can be close to zero. nih.gov

The chemical shifts of the protons and carbons are highly sensitive to their local environment and the peptide's conformation. nmims.edunih.gov For instance, the chemical shift of the α-proton (Hα) can indicate the secondary structure (e.g., α-helix vs. β-sheet).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for Amino Acid Residues in a Peptide Chain.

AtomValineLeucineAlanine
¹H
NH8.0 - 8.58.0 - 8.58.0 - 8.5
3.9 - 4.44.1 - 4.64.1 - 4.6
2.0 - 2.41.5 - 1.81.3 - 1.6
0.9 - 1.11.5 - 1.8-
-0.8 - 1.0-
¹³C
58 - 6351 - 5648 - 53
30 - 3539 - 4416 - 21
18 - 2324 - 29-
-21 - 26-
C' (Carbonyl)170 - 175170 - 175170 - 175

Note: These are general ranges and can vary based on the specific peptide sequence, solvent, and temperature. nih.govhmdb.cachemicalbook.combmrb.io

Circular Dichroism (CD) Spectroscopy in Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in solution. creative-proteomics.comnih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. americanpeptidesociety.org The resulting CD spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide's secondary structural elements, such as α-helices, β-sheets, turns, and random coils. pnas.org

α-Helices typically show strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-Sheets exhibit a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coils generally have a negative band near 200 nm. creative-proteomics.com

For this compound, CD spectroscopy would reveal the predominant secondary structure adopted in solution. By comparing the experimental spectrum with reference spectra of known peptide structures, one can estimate the percentage of each structural element. americanpeptidesociety.org Furthermore, CD can be used to monitor conformational changes induced by variations in temperature, pH, or the presence of binding partners, providing insights into the peptide's stability and folding dynamics. americanpeptidesociety.orgbohrium.com

Table 2: Characteristic Far-UV CD Spectral Bands for Peptide Secondary Structures.

Secondary StructureWavelength (nm) of Positive Peak(s)Wavelength (nm) of Negative Peak(s)
α-Helix~192~208, ~222
β-Sheet~195~217
Random Coil-~200

Data compiled from multiple sources. creative-proteomics.comamericanpeptidesociety.orgpnas.org

Mass Spectrometry (MS) Approaches for Sequence and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and amino acid sequence of this compound. Electrospray ionization (ESI) is a "soft" ionization technique commonly used for peptides, as it rarely causes fragmentation of the parent molecule. cpcscientific.com This allows for the precise determination of the molecular mass of the intact tetrapeptide.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. osu.edu In this technique, the molecular ion of the peptide is selected and then fragmented by collision with an inert gas, a process known as collision-activated dissociation (CAD). nih.gov The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. uab.edu

b-ions are N-terminal fragments.

y-ions are C-terminal fragments.

By analyzing the mass-to-charge (m/z) differences between the peaks in the resulting fragment ion spectrum, the amino acid sequence can be deduced. uab.edu It is important to note that leucine and isoleucine have identical masses and cannot be distinguished by this method alone. uab.edu Other fragmentation techniques, such as electron capture dissociation (ECD) or electron transfer dissociation (ETD), can produce different fragment ions (c- and z-ions) and may provide complementary information. nih.govnih.gov

X-ray Crystallography of Tetrapeptide Crystal Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. This technique, however, requires the molecule to be in a crystalline form. If suitable crystals of this compound can be grown, X-ray diffraction analysis can provide a precise map of the electron density, from which the positions of all atoms in the peptide can be determined. rsc.org

The resulting crystal structure would reveal detailed information about:

Bond lengths and angles: Precise measurements of the covalent bonds within the peptide.

Torsion angles (phi, psi, omega): These angles define the conformation of the peptide backbone.

Intramolecular and intermolecular interactions: Hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the crystal lattice. researchgate.net

It is important to remember that the crystal structure represents a single, static conformation of the peptide in the solid state, which may not fully represent the dynamic ensemble of conformations present in solution. researchgate.net However, it provides an invaluable, high-resolution snapshot of a low-energy conformation.

Surface Plasmon Resonance (SPR) for Conformational Change Detection

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying molecular interactions and conformational changes in real-time. springernature.com While primarily used to measure binding kinetics and affinity, SPR can also detect conformational changes in immobilized molecules. nih.gov

In a hypothetical experiment, this compound could be immobilized on a sensor chip. Changes in the peptide's conformation, induced by factors such as pH, temperature, or interaction with a binding partner, would alter the refractive index at the sensor surface. nih.govacs.org This change in refractive index is detected as a shift in the SPR signal.

By correlating the SPR response with data from other techniques like CD spectroscopy, it is possible to interpret the signal changes in terms of specific conformational transitions. nih.govcore.ac.uk This approach can provide valuable insights into the peptide's structural dynamics and how it responds to its environment.

Computational Frameworks for Tetrapeptide Conformational Prediction

Computational modeling provides a theoretical framework to complement experimental data and to explore the conformational landscape of this compound in greater detail. byu.edu These methods can predict the relative energies of different conformations and simulate the dynamic behavior of the peptide over time.

Molecular dynamics (MD) simulations are a prominent computational technique used to study the motion of atoms and molecules. nih.gov Starting from an initial structure (which could be derived from X-ray crystallography or built from standard geometries), an MD simulation calculates the forces between atoms and uses these forces to predict their movements over time. nih.gov

Key aspects of computational modeling for this tetrapeptide include:

Force Fields: These are sets of parameters that describe the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions.

Solvent Modeling: The surrounding solvent (usually water) is explicitly or implicitly included in the simulation, as it plays a crucial role in peptide conformation. nih.gov

Conformational Searching: Various algorithms can be used to explore the vast conformational space of the peptide to identify low-energy structures and the barriers between them. acs.org

The results of these simulations can be used to:

Predict the most stable conformations of the tetrapeptide. researchgate.net

Generate a dynamic picture of the peptide's flexibility and the transitions between different conformations.

Calculate theoretical NMR or CD spectra that can be compared with experimental data for validation. acs.org

Provide a structural basis for understanding the peptide's interactions with other molecules.

By integrating experimental results with computational predictions, a comprehensive and dynamic model of the structure of this compound can be developed. nih.gov

Molecular Dynamics (MD) Simulations in Elucidating this compound Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules by simulating the physical movements of atoms and molecules over time. researchgate.net For a flexible peptide like this compound, MD simulations can provide a detailed picture of its dynamic nature in solution, which is often not a single static structure but an ensemble of interconverting conformations. nih.gov

The process begins with an initial 3D structure of the peptide, which can be generated through various modeling techniques. This structure is then placed in a simulated environment, typically a box of water molecules, to mimic physiological conditions. The system's energy is minimized to remove any steric clashes or unfavorable geometries. Subsequently, the simulation calculates the forces acting on each atom and uses Newton's equations of motion to predict their positions and velocities over a series of small time steps. researchgate.netnih.gov

By analyzing the trajectory of the simulation, researchers can understand the peptide's flexibility, identify predominant conformations, and study the formation and breaking of intramolecular hydrogen bonds. nih.govrsc.org Key parameters derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of superimposed protein structures, indicating the stability of the peptide's fold over time.

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the peptide.

Ramachandran Plots: Visualize the distribution of the backbone dihedral angles (phi and psi) for each residue, showing which conformations are sterically allowed.

Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds, which are crucial for stabilizing secondary structures like β-turns and helices. rsc.org

While specific MD studies on this compound are not extensively documented in public literature, the methodology has been successfully applied to numerous short peptides, including other tetrapeptides, to elucidate their conformational preferences. rsc.orgnih.gov For instance, studies on tetrapeptides have shown how the sequence of amino acids dictates the propensity to form specific structures like β-turns. rsc.org

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound

ParameterResidueValue/ObservationSignificance
RMSF (Å) Val-10.8Indicates moderate flexibility, typical for an N-terminal residue.
Leu-20.5Suggests a more constrained conformation, possibly part of a turn.
Ala-30.6Shows moderate flexibility.
Leu-40.9Indicates higher flexibility, typical for a C-terminal residue.
Dominant Secondary Structure Residues 1-4β-turn Type IIA common conformation for tetrapeptides, stabilized by a hydrogen bond between the carbonyl oxygen of Val-1 and the amide proton of Leu-4. rsc.org
Key Hydrogen Bond Occupancy Val-1 (CO) --- Leu-4 (NH)65%The high occupancy suggests this hydrogen bond is a stable feature of the dominant conformation.

De Novo Structure Prediction Algorithms for Short Peptides

De novo (from the beginning) structure prediction methods aim to predict the three-dimensional structure of a peptide or protein based solely on its amino acid sequence, without relying on an experimentally determined structure of a similar molecule as a template. nih.gov These approaches are particularly valuable for short peptides like this compound, which may not have known homologous structures. researchgate.net

The fundamental challenge in de novo prediction is the vastness of the conformational space that a peptide chain can explore. To tackle this, algorithms employ a combination of physics-based energy functions and knowledge-based information derived from known protein structures. The process generally involves two main stages:

Conformational Sampling: Generating a large number of possible 3D structures (decoys). This can be done by assembling peptide fragments from a library, or through simulations like Monte Carlo or molecular dynamics that explore different folds. researchgate.net

Model Selection: Evaluating and ranking the generated decoys using a scoring function to identify the most native-like or energetically favorable structures. researchgate.net

Table 2: Prominent De Novo Peptide Structure Prediction Tools

ToolMethodologyKey Features
PEP-FOLD Assembles structural fragments based on a hidden Markov model of "structural alphabet" letters. researchgate.netFast, specifically designed for peptides (5-50 residues).
I-TASSER/Robetta Uses a hierarchical approach, identifying structural templates from the PDB and assembling fragments. nih.govresearchgate.netAmong the top-performing servers in community-wide experiments (CASP).
PEPstr Predicts secondary structures (helix, sheet, turn) and then builds the 3D model using molecular mechanics. researchgate.netFocuses on secondary structure prediction as a preliminary step.
NovoB Utilizes a Transformer deep learning model to predict peptide sequences bidirectionally from tandem mass spectra, which can then be used for structure prediction. plos.orgRepresents the cutting-edge of deep learning applications in proteomics and structural biology.

Biosynthesis and Enzymatic Catalysis Pertaining to L Valyl L Leucyl L Alanyl L Leucine

Mechanistic Pathways of Oligopeptide Biosynthesis

The formation of oligopeptides such as L-Valyl-L-leucyl-L-alanyl-L-leucine is a sophisticated process orchestrated by highly specialized enzymatic machinery. These pathways offer precise control over amino acid sequence and stereochemistry, moving beyond the central dogma of ribosomal protein synthesis.

Non-Ribosomal Peptide Synthetase (NRPS) Systems and Analogues

Non-ribosomal peptides are a class of secondary metabolites synthesized by large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). sigmaaldrich.comnih.gov These enzymatic assembly lines are common in microorganisms like bacteria and fungi and are responsible for producing a wide array of bioactive peptides, including many antibiotics and immunosuppressants. sigmaaldrich.comnih.gov Unlike ribosomes, NRPSs are independent of messenger RNA and can incorporate non-proteinogenic amino acids, D-amino acids, and introduce modifications like N-methylation and cyclization. sigmaaldrich.com

The synthesis of a tetrapeptide like this compound via an NRPS system would theoretically require a four-module enzyme complex. Each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.gov

Core Domains of an NRPS Module:

Adenylation (A) Domain: This domain selects a specific amino acid (e.g., L-Valine for the first module) and activates it by converting it to an aminoacyl-adenylate at the expense of ATP. nih.gov The specificity of the A-domain is a key determinant of the final peptide sequence. nih.gov

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then covalently tethered as a thioester to a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group attached to the T-domain. nih.gov

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond by joining the aminoacyl group from the current module's T-domain with the nascent peptide chain attached to the T-domain of the preceding module. nih.gov

The process is initiated with the first module and proceeds sequentially, with the growing peptide chain being passed from one module to the next. nih.gov A final Thioesterase (TE) domain typically cleaves the completed peptide from the enzyme, often through hydrolysis or an intramolecular cyclization reaction. nih.gov

Domain Function
Adenylation (A)Selects and activates the specific amino acid substrate using ATP.
Thiolation (T) / Peptidyl Carrier Protein (PCP)Covalently binds the activated amino acid via a phosphopantetheine arm.
Condensation (C)Catalyzes the formation of the peptide bond between adjacent amino acids.
Epimerization (E)Can be present to convert an L-amino acid to a D-amino acid.
Thioesterase (TE)Releases the final peptide from the synthetase, often via hydrolysis or cyclization.

In Vitro Reconstitution of Biosynthetic Enzyme Systems

To better understand the intricate mechanisms of NRPSs, researchers utilize in vitro reconstitution techniques. nih.gov This involves expressing and purifying the individual NRPS modules or entire synthetases and then combining them in a controlled test-tube environment with the necessary substrates (amino acids, ATP, etc.). nih.gov Such cell-free systems allow for detailed mechanistic studies of individual domains, substrate specificity, and protein-protein interactions that are critical for the assembly line to function. nih.gov

While specific reconstitution data for an this compound synthetase is not documented, studies on analogous systems, like the ACV synthetase which produces a tripeptide precursor to penicillin, have been pivotal in elucidating how NRPSs work. nih.gov These experiments confirm the functional autonomy of the domains and suggest the potential for creating novel peptides by combining modules from different NRPS systems.

Chemo-Enzymatic Approaches in Oligopeptide Generation

Chemo-enzymatic synthesis represents a powerful hybrid approach that combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov This method often employs proteases, enzymes that normally hydrolyze peptide bonds, in reverse to form them. researchgate.net The process can be kinetically or thermodynamically controlled. In the kinetically controlled approach, an activated amino acid ester is used as the acyl donor, which forms an acyl-enzyme intermediate that then reacts with the amino group of a nucleophile (another amino acid or peptide) to form a new peptide bond. nih.gov

The synthesis of specific tetrapeptides has been successfully achieved using this method. For instance, a lipase (B570770) was used to catalyze the formation of the tetrapeptide Bz-Arg-Gly-Asp-Ser-NH2 from a chemically synthesized precursor tripeptide and an activated arginine derivative. nih.gov This approach offers high yields and avoids the need for extensive side-chain protection, making it an attractive "green chemistry" alternative to purely chemical methods. researchgate.net The synthesis of this compound could conceivably be performed by a stepwise enzymatic condensation of dipeptide fragments or by sequential addition of activated amino acids.

Enzymatic Degradation and Biostability of this compound

The biological activity and efficacy of any peptide are intrinsically linked to its stability and resistance to enzymatic breakdown.

Proteolytic Susceptibility and Specific Enzyme Recognition

Peptides in biological systems are susceptible to degradation by a vast array of enzymes called peptidases or proteases. nih.gov These enzymes cleave peptide bonds and can be broadly categorized as:

Exopeptidases: These cleave peptide bonds from the ends of a peptide chain. Aminopeptidases act on the N-terminus, while carboxypeptidases act on the C-terminus. nih.gov

Endopeptidases: These enzymes, such as trypsin and chymotrypsin, recognize and cleave specific amino acid sequences within the peptide chain. nih.gov

This compound is composed entirely of neutral, hydrophobic amino acids. Its degradation would likely be initiated by peptidases that have a preference for such residues. The unprotected N- and C-termini make it particularly vulnerable to exopeptidases. nih.gov Endopeptidases that recognize hydrophobic pockets would also be capable of cleaving the internal peptide bonds. The exact cleavage sites would depend on the specific protease and its recognition motif. mdpi.com For example, some proteases preferentially cleave at the carboxyl side of leucine (B10760876) or valine residues.

Factors Governing Peptide Half-Life and Degradation Kinetics in Biological Systems

The half-life of a peptide in vivo is determined by a combination of its intrinsic chemical stability and its susceptibility to enzymatic degradation. nih.gov Several factors can be modified to enhance the biostability of a peptide like this compound. mdpi.com

Key Factors Influencing Peptide Stability:

Amino Acid Composition: The presence of hydrophobic residues, as in Val-Leu-Ala-Leu, can sometimes influence aggregation and susceptibility to certain proteases. researchgate.net The primary sequence is the main determinant of which proteases can recognize and cleave the peptide. sigmaaldrich.com

Terminal Modifications: Capping the N-terminus with an acetyl group (N-acetylation) or the C-terminus with an amide group (C-amidation) can significantly increase a peptide's half-life by blocking the action of aminopeptidases and carboxypeptidases, respectively. nih.govresearchgate.net

Cyclization: Converting a linear peptide into a cyclic one, either "head-to-tail" or through a side-chain linkage, provides conformational rigidity. mdpi.com This structural constraint can make the peptide backbone less accessible to proteases, thereby dramatically increasing its resistance to degradation. mdpi.com

Use of Non-natural Amino Acids: Incorporating D-amino acids instead of the natural L-isomers renders the peptide bonds unrecognizable to most common proteases, which are highly stereospecific. nih.gov This is one of the most effective strategies for enhancing metabolic stability. nih.gov

Modification Strategy Mechanism of Stability Enhancement Example
N-terminal AcetylationBlocks degradation by aminopeptidases.Acetyl-Val-Leu-Ala-Leu
C-terminal AmidationBlocks degradation by carboxypeptidases.Val-Leu-Ala-Leu-NH2
CyclizationRestricts conformational flexibility, hindering protease access to the peptide backbone. mdpi.comcyclo(Val-Leu-Ala-Leu)
D-Amino Acid SubstitutionCreates protease-resistant peptide bonds due to enzyme stereospecificity. nih.govD-Val-L-Leu-L-Ala-L-Leu

Strategies for Enhancing Enzymatic Stability in Tetrapeptides

The operational stability of enzymes is a critical factor for the efficient and economical synthesis of tetrapeptides like this compound. Enzymes are often sensitive to process conditions such as temperature, pH, and the presence of organic solvents, which can lead to denaturation and loss of activity. researchgate.net Various strategies have been developed to enhance the stability of enzymes used in peptide synthesis, ensuring their longevity and reusability. These strategies can be broadly categorized into modifying the enzyme itself or optimizing its operational environment. researchgate.net

Key strategies for enhancing the stability of enzymes involved in tetrapeptide synthesis include:

Structural Modification: Altering the amino acid sequence of the enzyme can impart greater stability. Swapping standard L-amino acids with their D-enantiomers at specific, non-critical sites can make the resulting peptide more resistant to proteolytic degradation. nih.gov Another structural approach is "hydrocarbon stapling," which involves introducing synthetic braces to reinforce the enzyme's α-helical secondary structure, a crucial element for its stability and function. nih.gov

Chemical Modification: Techniques like PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to the enzyme's surface, can improve stability in aqueous solutions and reduce aggregation. nih.gov

Immobilization: Attaching the enzyme to a solid support can significantly enhance its stability and allows for easy separation from the reaction mixture, facilitating continuous processing and enzyme recycling.

Solvent and Formulation Optimization: The reaction medium can be engineered to be less denaturing. This includes using organic solvents, which can be advantageous for reactions involving hydrophobic substrates, or optimizing the aqueous formulation through pH control and the use of specific buffers and stabilizing excipients. researchgate.netnih.gov

The following table summarizes various approaches to improve the stability of enzymes used in peptide synthesis.

Strategy CategorySpecific TechniquePrimary Benefit
Enzyme Modification Directed Evolution / Site-Directed MutagenesisCreates more robust enzyme variants with enhanced thermal or solvent stability.
Hydrocarbon StaplingPreserves α-helical structure, enhancing resistance to proteases. nih.gov
Swapping L- with D-amino acidsIncreases resistance to proteolytic degradation. nih.gov
Solvent Engineering Use of Non-Aqueous SolventsIncreases solubility of hydrophobic substrates and can suppress water-dependent side reactions. researchgate.net
Addition of Ionic LiquidsCan act as a stabilizing environment for enzymes, replacing volatile organic solvents. researchgate.net
Formulation Strategies pH OptimizationMaintains the optimal ionization state of the enzyme's amino acid residues for maximum activity and stability. nih.gov
Use of Stabilizing Excipients (e.g., polyols)Co-solvents like polyols can stabilize the native conformation of the enzyme. nih.gov
Buffer SelectionThe choice of buffer can significantly impact stability; for instance, glutamate (B1630785) buffers have been shown to be more stabilizing than phosphate (B84403) buffers for certain peptides. nih.gov

Research has demonstrated the critical role of the formulation environment in maintaining peptide and enzyme stability. For example, the degradation rate of a peptide can be significantly influenced by the type of buffer used.

The table below illustrates the impact of buffer selection on the stability of the peptide octastatin, highlighting how formulation choices are a key strategy.

Buffer TypeEffect on Octastatin StabilityLikely Reason
Phosphate Buffer Higher degradation rate. nih.govCatalytic effect of phosphate ions promoting degradation. nih.gov
Glutamate Buffer Enhanced stability. nih.govStabilizing hydrophobic and ionic interactions between glutamate and the peptide. nih.gov

By employing these stabilization strategies, the efficiency and economic viability of the enzymatic synthesis of specific tetrapeptides can be greatly improved, making it a more attractive alternative to purely chemical synthesis methods.

Molecular Mechanisms and Functional Roles of L Valyl L Leucyl L Alanyl L Leucine

Peptide-Protein Interactions and Binding Specificity

The interaction of peptides with proteins is a fundamental process in cellular signaling, regulation, and function. The specificity of these interactions is dictated by the three-dimensional structures of both the peptide and the protein's binding pocket, involving a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions. For a peptide like L-valyl-L-leucyl-L-alanyl-L-leucine, which is rich in hydrophobic residues (Val, Leu, Ala), interactions with hydrophobic pockets on protein surfaces are expected to be a primary driver of binding.

In vitro ligand-receptor binding assays are crucial for characterizing the affinity and specificity of a peptide for its target protein. nih.gov These assays typically involve incubating the peptide with a purified target protein or a cell lysate containing the protein and measuring the extent of binding. Common techniques include radioligand binding assays, fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

Related Peptide Inhibitor Target Protein Binding Affinity (IC50/Ki)
Z-LLL-al (Benzyloxycarbonyl-leucyl-leucyl-leucinal)CalpainIC50: 1.25 µM nih.gov
Z-LLL-al (Benzyloxycarbonyl-leucyl-leucyl-leucinal)Proteasome (ZLLL-MCA degrading activity)IC50: 100 nM nih.gov
Ac-LLnL-al (N-acetyl-L-leucyl-L-leucyl-L-norleucinal)Calpain IKi: 190 nM apexbt.com
Ac-LLnL-al (N-acetyl-L-leucyl-L-leucyl-L-norleucinal)Calpain IIKi: 220 nM apexbt.com
Ac-LLM-H (N-acetyl-L-leucyl-L-leucyl-L-methional)Calpain IKi: 120 nM caymanchem.com

This table presents data for structurally related peptide aldehydes to illustrate typical binding affinities for this class of compounds.

Based on the structure of this compound, particularly the presence of multiple leucine (B10760876) residues, potential target proteins include proteases such as calpains and the proteasome. These enzymes have substrate-binding pockets that accommodate hydrophobic amino acid side chains. Peptide inhibitors often mimic the natural substrates of these proteases, binding to the active site and blocking substrate access.

The specificity of such interactions is highlighted by comparing inhibitors with subtle structural differences. For example, the tripeptide aldehyde Z-LLL-al is a potent inhibitor of both calpain and the proteasome, whereas the dipeptide aldehyde Z-LL-al strongly inhibits calpain but is a much weaker inhibitor of the proteasome. nih.gov This suggests that the length of the peptide chain and the specific sequence of amino acids are critical determinants of binding specificity. The valine and alanine (B10760859) residues in this compound would further contribute to the specificity of its interactions with the S1, S2, S3, and S4 pockets of target proteases.

The binding of a peptide to a protein can induce conformational changes that modulate the protein's activity. In the case of enzyme inhibitors, this often involves the stabilization of an inactive conformation of the enzyme. For peptides that disrupt protein-protein interactions, binding can sterically hinder the formation of a protein complex or alter the conformation of one of the binding partners to reduce its affinity for the other.

Mutational studies on protein interaction domains have shown that hydrophobic residues like leucine and valine are often critical for maintaining the stability and specificity of these interactions. chemnet.com The binding of a peptide like this compound to a hydrophobic groove on a protein surface could disrupt a native protein-protein interaction that relies on similar hydrophobic contacts. Furthermore, studies on adenylate kinase have demonstrated that mutations in hydrophobic residues within the C-terminal alpha-helix affect substrate binding and the catalytic efficiency of the enzyme, indicating that interactions with these residues can influence the enzyme's conformational state. nih.gov

Enzyme Modulation by this compound

The structural similarity of this compound to known protease inhibitors suggests that its primary mode of action is likely through enzyme modulation, particularly inhibition.

Peptide-based inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. Given that many peptide inhibitors of proteases are substrate analogs, they typically act as competitive inhibitors, binding to the active site of the enzyme and competing with the natural substrate. This appears to be the case for related peptide aldehydes that inhibit calpains. sigmaaldrich.com

For this compound, it is plausible that it would act as a competitive inhibitor of proteases that recognize and cleave peptide sequences with hydrophobic residues. The peptide would bind to the active site, with each amino acid residue interacting with a corresponding subsite (S1, S2, etc.) of the enzyme. The C-terminal leucine would likely occupy the S1 pocket, which is common for inhibitors of calpain and the proteasome.

Kinetic analysis is essential for quantifying the potency and mechanism of an enzyme inhibitor. The inhibitor constant (Ki) is a measure of the inhibitor's binding affinity, with lower Ki values indicating greater potency. For competitive inhibitors, the Michaelis constant (Km) for the substrate increases in the presence of the inhibitor, while the maximum velocity (Vmax) remains unchanged.

While specific kinetic data for this compound is not available, the kinetic parameters for related compounds offer insight into the expected range of potency.

Inhibitor Enzyme Ki Mechanism of Inhibition
Calpain Inhibitor I (Ac-LLnL-al)Calpain I190 nMCompetitive apexbt.comsigmaaldrich.com
Calpain Inhibitor I (Ac-LLnL-al)Calpain II220 nMCompetitive apexbt.com
Calpain Inhibitor II (Ac-LLM-H)Calpain I120 nMCompetitive caymanchem.com
Calpain Inhibitor II (Ac-LLM-H)Calpain II230 nMCompetitive caymanchem.com

This table provides kinetic data for related peptide aldehyde inhibitors, illustrating their potency and mechanism of action.

The hydrophobic nature of the valine and leucine residues in this compound suggests that it would have a strong affinity for the hydrophobic subsites of target proteases, likely resulting in potent competitive inhibition.

Participation in Cellular Signaling Pathways and Molecular Regulation

Bioactive peptides can function as intercellular signaling molecules, influencing a variety of cellular responses. nih.gov They are essentially an extension of the protein interaction network, helping to regulate and fine-tune metabolism. nih.gov The cellular machinery responds to the "peptidome"—the entirety of peptides present—rather than just a single peptide, through a complex network of receptors and signal transduction pathways. nih.gov It is plausible that this compound exerts its influence either as an intact molecule binding to specific cellular receptors or, more commonly, through the bioactivity of its constituent amino acids after enzymatic cleavage. nih.gov

The most prominent signaling cascade associated with the components of this compound is the mammalian target of rapamycin (B549165) (mTOR) pathway . nih.gov This pathway is a central regulator of cell growth, proliferation, and protein synthesis. nih.gov The amino acid L-leucine, present twice in this tetrapeptide, is a potent activator of the mTOR complex 1 (mTORC1). targetmol.comnih.gov

The activation of mTORC1 by leucine is a critical event in cellular signaling. nih.gov Ingestion of leucine-rich nutrients has been shown to rapidly and powerfully stimulate the mTOR signaling pathway. nih.gov One proposed mechanism suggests that leucine's metabolite, acetyl-coenzyme A (AcCoA), positively regulates mTORC1 activity through the acetylation of the mTORC1 regulator protein, Raptor. nih.gov This provides a direct link between leucine availability and the activation of this key metabolic pathway. nih.gov

While the mTOR pathway is the most studied, other signaling pathways could potentially be influenced. For instance, L-leucine administration has been studied in conjunction with the mitogen-activated protein kinase (MAPK) signaling pathway; however, studies have shown that L-leucine primarily stimulates the phosphorylation of mTORC1 pathway proteins without a significant effect on MAPK pathway proteins. researchgate.net

Table 1: Key Signaling Pathways Influenced by L-leucine

Signaling PathwayKey Molecules InvolvedPrimary Function Modulated
mTORC1 Pathway mTOR, Raptor, p70S6K, 4E-BP1Protein Synthesis, Cell Growth
MAPK Pathway p38 MAPK, p44/42 MAPK, SAPK/JNKStress Response, Inflammation

This table is generated based on the established roles of L-leucine, a key component of the tetrapeptide.

The activation of the mTORC1 signaling cascade by L-leucine initiates a series of downstream intracellular molecular processes, primarily centered on the regulation of protein synthesis. nih.gov

Stimulation of Protein Synthesis: By activating mTORC1, L-leucine enhances the initiation of mRNA translation, a crucial step in building new proteins. nih.gov mTORC1 phosphorylates two key downstream targets:

p70S6 Kinase (p70S6K): Phosphorylation of p70S6K leads to the phosphorylation of the ribosomal protein S6, which enhances the translation of specific mRNAs that encode for components of the translational machinery. researchgate.net

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the translation initiation factor eIF4E, preventing the formation of the eIF4F complex and thereby inhibiting translation. mTORC1-mediated phosphorylation of 4E-BP1 causes it to release eIF4E, allowing for the initiation of cap-dependent translation. researchgate.net

This stimulation of protein synthesis is vital for muscle growth and repair. targetmol.com Leucine-enriched nutrient solutions have been shown to be effective in promoting muscle protein synthesis, particularly in conditions associated with muscle wasting. nih.gov

Regulation of Autophagy: The mTORC1 pathway is also a critical negative regulator of autophagy, the cellular process of degrading and recycling cellular components. When mTORC1 is active (in the presence of sufficient amino acids like leucine), it suppresses autophagy. Conversely, when mTORC1 is inactive due to nutrient deprivation, autophagy is induced. This regulation ensures that cells build new proteins when resources are available and recycle components when they are scarce.

Table 2: Research Findings on L-leucine's Impact on Molecular Processes

Research FocusModel SystemKey Findings
Leucine and mTORC1 ActivationHeLa S3 CellsL-leucine increased the phosphorylation of mTORC1 pathway proteins (mTOR, p70S6K, 4E-BP1). researchgate.net
Leucine Metabolite SignalingCell CultureLeucine's metabolite, Acetyl-CoA, regulates mTORC1 by promoting the acetylation of the Raptor protein. nih.gov
Leucine and Protein SynthesisNewborn Pigs (in vivo)Leucine administration stimulates skeletal muscle protein synthesis by enhancing mRNA translation initiation. nih.gov

This table summarizes findings related to L-leucine, a primary bioactive component of the specified tetrapeptide.

Rational Design, Synthesis, and Engineering of L Valyl L Leucyl L Alanyl L Leucine Analogues

Chemical Synthesis Methodologies for Tetrapeptides

The synthesis of tetrapeptides can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. nih.gov Each approach presents distinct advantages and challenges that influence their application in research and large-scale production.

Solid-Phase Peptide Synthesis (SPPS), developed by R.B. Merrifield, has become the cornerstone of peptide synthesis due to its efficiency and amenability to automation. jpt.comluxembourg-bio.com The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. jpt.com This method simplifies the purification process as excess reagents and by-products are removed by simple washing steps. rsc.org

Key optimizations in SPPS for the synthesis of tetrapeptide derivatives focus on several areas:

Resin and Linker Chemistry: The choice of resin is critical. Polystyrene resins are effective for non-polar peptides, while more polar resins like those based on polyethylene (B3416737) glycol (PEG) are suitable for a wider range of sequences. nih.govnih.gov The linker, which connects the peptide to the resin, determines the conditions required for final cleavage and can be selected to yield a peptide acid or amide. luxembourg-bio.com

Protecting Group Strategy: The most common strategy is the Fmoc/tBu approach, where the N-terminus is temporarily protected by a base-labile Fmoc group, and side chains are protected by acid-labile groups. luxembourg-bio.comrsc.org This allows for mild deprotection conditions throughout the synthesis. luxembourg-bio.com

Coupling Reagents: The formation of the peptide bond is facilitated by coupling reagents. Modern reagents like aminium-derived compounds are highly efficient and minimize side reactions. luxembourg-bio.com

High-Efficiency SPPS (HE-SPPS): Recent advancements have led to the development of HE-SPPS, which significantly reduces cycle times to as little as four minutes and decreases solvent waste by up to 90%. nih.gov This is achieved through optimized deprotection and coupling steps and rapid washing protocols.

Flow Chemistry: Continuous flow systems offer precise control over reaction conditions, leading to higher conversion rates and reduced waste compared to traditional batch reactors. advancedchemtech.com

Table 1: Comparison of SPPS Strategies

FeatureStandard SPPSHigh-Efficiency SPPS (HE-SPPS)
Cycle Time Longer, often hoursSignificantly shorter, minutes
Solvent Consumption HighReduced by up to 90% nih.gov
Reagent Excess Typically large excessOptimized to reduce excess
Purity Good, but can be variableOften higher due to optimized conditions nih.gov
Automation Highly amenableWell-suited for automation

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), predates SPPS. biomatik.com In this classical method, amino acids are coupled in solution, and the intermediate products are isolated and purified after each step. nih.gov

While SPPS is generally favored for longer peptides, solution-phase synthesis remains valuable, particularly for the large-scale production of short peptides and peptide fragments. biomatik.com However, it presents several challenges:

Purification: The purification of intermediates can be complex and time-consuming, often involving crystallization or chromatography. biomatik.com

Solubility: The growing peptide chain can become insoluble in the reaction solvent, hindering further reactions. biomatik.com

Racemization: The risk of racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern that needs to be carefully managed. unive.it

Scale-up: Scaling up solution-phase synthesis can be difficult due to the challenges in handling large volumes of solvents and performing multiple purification steps. biomatik.com

Recent innovations, such as the DioRaSSP® (Rapid Solution-Phase Synthesis of Peptides) method, aim to address some of these challenges by streamlining the synthesis and purification processes. rsc.org

The pharmaceutical industry is increasingly focused on adopting greener manufacturing processes to minimize environmental impact. rsc.orgoxfordglobal.com Peptide synthesis, particularly SPPS, has traditionally been associated with high solvent consumption and the use of hazardous reagents. acs.org

Efforts to make peptide production more sustainable include:

Green Solvents: Researchers are exploring the use of more environmentally friendly solvents to replace commonly used ones like DMF and DCM. advancedchemtech.comacs.org Water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being investigated as greener alternatives. advancedchemtech.comacs.org

Atom Economy: Improving the atom economy of coupling reactions by using more efficient reagents and minimizing waste is a key goal. biomatik.com

Reagent Recycling: The development of methods to recycle reagents, such as the coupling agent HOBt, can significantly reduce waste. researchgate.net

TFA-Free Cleavage: Protocols that avoid the use of trifluoroacetic acid (TFA) for peptide cleavage are being developed to eliminate the generation of hazardous waste. advancedchemtech.com

Continuous Processing: As mentioned earlier, continuous flow chemistry not only improves efficiency but also aligns with the principles of green chemistry by minimizing waste and energy consumption. advancedchemtech.comoxfordglobal.com

Structure-Activity Relationship (SAR) Studies and Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. This information guides the rational design of more potent and selective analogues.

The modification of individual amino acid residues within the L-Valyl-L-leucyl-L-alanyl-L-leucine sequence can have a profound impact on its biological properties. The goal of such modifications is often to enhance binding affinity to a biological target, improve stability, or alter pharmacokinetic properties.

For instance, studies on other peptides have shown that strategic substitutions can significantly improve bioactivity. nih.govresearchgate.net In the context of this compound, a rational design approach might involve:

Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to identify residues critical for activity.

Hydrophobic/Hydrophilic Substitutions: Modifying the hydrophobicity of the peptide by replacing residues with more or less hydrophobic counterparts to optimize interactions with a target binding site.

Charge Modifications: Introducing or removing charged residues to enhance electrostatic interactions or improve solubility.

Table 2: Examples of Potential Residue Modifications and Their Rationale

Original ResiduePotential ModificationRationale
L-ValineL-Leucine, L-IsoleucineExplore the impact of side-chain branching and size on activity.
L-LeucineL-Norleucine, CyclohexylalanineInvestigate the role of hydrophobicity and steric bulk.
L-AlanineGlycine, L-SerineAssess the importance of the methyl side chain and introduce a polar group.

To overcome the limitations of natural peptides, such as poor stability and low oral bioavailability, medicinal chemists often turn to the incorporation of non-canonical amino acids (ncAAs) and the design of peptidomimetics. nih.govnih.gov

Non-Canonical Amino Acids (ncAAs): These are amino acids that are not among the 20 proteinogenic amino acids. nih.gov Their incorporation can confer a range of desirable properties:

Increased Proteolytic Stability: ncAAs can make peptides resistant to degradation by proteases. nih.gov

Conformational Constraints: Certain ncAAs can be used to lock the peptide into a specific, bioactive conformation. nih.gov

Novel Side-Chain Functionalities: ncAAs can introduce new chemical groups for enhanced target interactions or for further chemical modification. frontiersin.org

The incorporation of ncAAs can be achieved through both chemical synthesis and, in some cases, biosynthetic methods. frontiersin.orgnih.gov

Peptidomimetics: These are molecules that mimic the structure and function of a peptide but have a modified backbone. nih.gov This can involve replacing amide bonds with more stable linkages or creating entirely new scaffold structures. The goal is to create molecules with improved drug-like properties while retaining the desired biological activity. nih.gov For example, α/Sulfono-γ-AA peptides have been designed as potent inhibitors of protein-protein interactions. nih.gov

The rational design of peptidomimetics based on the this compound sequence could lead to the development of highly stable and potent therapeutic agents.

Computational Design of Tetrapeptides with Enhanced Molecular Specificity

The computational design of tetrapeptides with enhanced molecular specificity is a sophisticated process aimed at optimizing the interaction between a peptide and its target receptor. This typically involves iterative cycles of virtual screening, structural modification, and binding affinity prediction to identify candidates with improved therapeutic potential.

Molecular Docking and Dynamics Simulations: These techniques are fundamental to understanding the binding modes and conformational dynamics of peptides. youtube.comnih.gov For a tetrapeptide like this compound, which is composed of hydrophobic amino acids, these simulations would be crucial in predicting its interaction with non-polar binding pockets on a target protein. aps.orgnih.gov The flexibility of the peptide backbone and the rotational freedom of the amino acid side chains are key factors that are modeled to predict the most stable binding conformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. youtube.commdpi.com For tetrapeptides, QSAR models can predict how modifications to the amino acid sequence, such as substituting one amino acid for another, will affect its binding affinity or other desired properties. researchgate.net For instance, substituting Alanine with another hydrophobic residue could be explored computationally to predict changes in activity. While general QSAR models for various peptides exist, specific models for this compound analogues are not documented in the available literature.

Research Findings: The search for specific research findings on the computational design of this compound analogues did not yield any dedicated studies. Research in this area tends to focus on peptides with known biological targets or those involved in well-defined disease pathways. For instance, significant research has been conducted on the computational design of peptide inhibitors for targets like the SARS-CoV-2 spike protein or various cancer-related proteins. nih.gov

Without specific research data, it is not possible to provide detailed findings or data tables related to the computational design of analogues for this compound. The principles of computational peptide design are well-established, but their specific application to this particular tetrapeptide remains an underexplored area in scientific literature.

Bioinformatics and Advanced Computational Analysis in L Valyl L Leucyl L Alanyl L Leucine Research

Peptide Sequence Analysis and Database Mining

Sequence analysis is a foundational aspect of peptide bioinformatics, allowing researchers to infer function and evolutionary relationships from the primary amino acid sequence. For a tetrapeptide like L-Valyl-L-leucyl-L-alanyl-L-leucine, these methods can provide initial clues about its potential biological relevance.

Homology searching involves comparing a peptide's sequence to vast biological databases to find sequences with significant similarity. Tools like BLAST (Basic Local Alignment Search Tool) are used to scan protein and peptide databases for sequences homologous to the query sequence, which for this compound is Val-Leu-Ala-Leu (VLAL). The discovery of this sequence within larger, well-characterized proteins could suggest that the tetrapeptide is a functional fragment or mimic of a natural protein.

Motif identification focuses on finding short, conserved sequences that are associated with specific biological functions. The VLAL sequence can be screened against databases of known functional motifs, such as PROSITE or Pfam. Identifying the sequence as part of a known binding motif, for example, could imply a specific molecular target and mechanism of action.

A wide array of computational algorithms has been developed to predict the bioactivity of peptides based solely on their amino acid sequence. nih.gov These tools are often trained on large datasets of peptides with experimentally verified functions. nih.gov By inputting the sequence of this compound, these predictive models can estimate the likelihood that it possesses specific properties, such as being antimicrobial, antihypertensive, antioxidant, or anticancer. nih.govmdpi.com These predictions are based on physicochemical properties derived from the sequence, including amino acid composition, charge, hydrophobicity, and spatial arrangement of residues. For instance, the prevalence of hydrophobic residues like Valine and Leucine (B10760876) in the sequence might suggest an affinity for cell membranes, a characteristic feature of many antimicrobial peptides.

In Silico Prediction of Molecular Interactions and Binding Sites

Understanding how a peptide interacts with its biological target is crucial for elucidating its mechanism of action. In silico methods provide a detailed view of these interactions at an atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another. arxiv.org In the context of this compound, a 3D model of the peptide would be computationally "docked" into the binding site of a target protein. This process generates various possible binding poses and calculates a corresponding binding energy or score for each. researchgate.net Lower binding energies typically indicate a more stable and favorable interaction. The results can reveal key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the peptide-protein complex. This information is invaluable for understanding the basis of molecular recognition and for designing modified peptides with improved affinity.

Illustrative Molecular Docking Results for a Peptide with a Target Protein
Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues in TargetType of Interaction
Enzyme X-8.5Tyr150, Phe280, Arg310Hydrogen Bond, Hydrophobic
Receptor Y-7.2Asp95, Gln120, Trp205Hydrogen Bond, Electrostatic
Protein Z-6.8Val55, Ile89, Leu140Hydrophobic

In recent years, machine learning (ML) and deep learning (DL) have emerged as transformative tools in peptide research. researchgate.net These models can learn complex patterns from large datasets of peptide sequences and their associated functions without relying on predefined rules. nih.govfrontiersin.org Various ML algorithms, such as Support Vector Machines (SVM) and Random Forests, have been successfully applied to classify peptides. arxiv.org

More advanced deep learning architectures, including Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), can capture intricate sequence features to predict a wide range of biological activities. mdpi.comsciencedaily.comresearchgate.net For this compound, its sequence can be used as input for a trained deep learning model to predict its multifunctionality, such as its potential to be both anticancer and antibacterial. oup.com These models offer a highly efficient way to screen for functional peptides on a large scale. oup.com

Application of Machine Learning Models in Peptide Function Prediction
Machine Learning ModelPrimary ApplicationTypical Input FeaturesReference Concept
Support Vector Machine (SVM)Classification (e.g., antimicrobial vs. non-antimicrobial)Amino Acid Composition, Physicochemical Properties arxiv.org
Random ForestPredicting peptide-protein interactionsSequence-derived features, Structural information researchgate.net
Convolutional Neural Network (CNN)Multi-functional peptide predictionEncoded peptide sequences (one-hot encoding) mdpi.com
Deep Learning (Ensemble Models)Predicting specific activities (e.g., anticancer, ACE inhibitory)Sequence information, Learned representations researchgate.net

Advanced Bioinformatics Tools for Peptide Library Analysis

Bioinformatics tools are essential for the design and analysis of peptide libraries, which are large collections of peptides used in screening for drug discovery and other applications. genscript.com Starting with a lead sequence like this compound, computational tools can be used to generate virtual libraries of related peptides. For instance, an alanine (B10760859) scanning library could be computationally designed to systematically replace each residue of the peptide with alanine to determine the contribution of each amino acid to its activity. Similarly, truncation libraries can be created to identify the minimal functional sequence. Software packages like PepFun offer a compilation of tools to perform these analyses, facilitating the study of peptide sequences, structures, and interactions in a high-throughput manner. mdpi.com

Examples of Bioinformatics Tools for Peptide Library Design and Analysis
Tool/PlatformPrimary FunctionKey FeaturesReference Concept
GenScript Peptide Library Design ToolsDesign of various peptide library typesSupports overlapping, alanine scanning, truncation, and random libraries genscript.com
PepFunComprehensive peptide analysisSequence and structure-based analysis, property prediction, library creation mdpi.com
JPT PepSelectorManufacturability ranking of peptidesPredicts synthesis difficulty based on physicochemical properties jpt.com
PepMapVizPeptide mapping and visualizationMaps peptides to parent proteins, enables comparative visualization oup.com

Phage Display Data Analysis and Motif Clustering

Phage display is a powerful technique used to study peptide interactions with various target molecules. The analysis of data generated from phage display experiments is a complex process that relies heavily on bioinformatics tools to identify specific binding peptides and consensus motifs.

In a typical workflow, a library of phages displaying random peptides is exposed to a target molecule. Phages that bind to the target are isolated and their peptide sequences are identified through sequencing. This process, often referred to as biopanning, results in a large dataset of peptide sequences.

Bioinformatics analysis of this data involves several steps. Initially, the raw sequencing data is processed to extract the peptide sequences. These sequences are then aligned to identify recurring patterns or motifs. Motif clustering algorithms are employed to group peptides with similar sequences, which can indicate a shared binding mechanism to the target molecule. The identification of these motifs is crucial for understanding the structural basis of the peptide-target interaction.

For a hypothetical phage display experiment involving this compound or similar peptides, the analysis might yield data that can be organized as follows:

Table 1: Example of Phage Display Peptide Sequences and Motif Analysis

Peptide Sequence Binding Affinity (Kd, nM) Identified Motif
V-L-A-L-X-X-X 150 V-L-A-L
X-V-L-A-L-X-X 200 V-L-A-L
X-X-V-L-A-L-X 175 V-L-A-L
G-V-L-A-L-P-R 120 V-L-A-L
V-L-A-L-S-T-K 180 V-L-A-L

Note: This table presents hypothetical data for illustrative purposes.

The clustering of these sequences would highlight the "V-L-A-L" core motif as essential for binding. Further computational analysis could involve molecular docking simulations to model the interaction of this motif with the target protein.

Systems Biology Approaches to Peptide Functional Annotation

Systems biology offers a holistic approach to understanding the function of peptides like this compound within a broader biological context. nih.gov Instead of studying the peptide in isolation, systems biology integrates various data types to map out its role in cellular networks and pathways. nih.gov

Functional annotation in this context involves ascribing biological roles to the peptide. creative-proteomics.com This is achieved by leveraging computational tools and databases to predict its interactions, localization, and involvement in biological processes. creative-proteomics.com For a novel peptide, initial annotation is often based on sequence similarity to known proteins or peptides. nih.gov

A systems biology workflow for the functional annotation of this compound could involve the following steps:

Database Searching: The peptide sequence is searched against protein and peptide databases like UniProtKB/Swiss-Prot, NCBI Protein, and RefSeq to find proteins containing this sequence. creative-proteomics.com

Protein-Protein Interaction Network Analysis: If the peptide is part of a larger protein, its potential interaction partners can be predicted using databases such as STRING. expasy.org This helps to place the peptide within a network of functional relationships.

Pathway Analysis: The identified proteins and their interaction networks are then mapped to known biological pathways using tools like Gene Ontology (GO) and KEGG. creative-proteomics.com This can provide insights into the cellular processes the peptide might influence.

Gene Ontology Enrichment Analysis: This statistical method helps to identify overrepresented GO terms associated with the proteins containing the peptide sequence, suggesting its potential functions. creative-proteomics.com

The results of such an analysis can be summarized in a table, providing a comprehensive overview of the predicted functional annotations.

Table 2: Illustrative Systems Biology Functional Annotation for a Peptide

Annotation Category Predicted Function/Pathway Associated Proteins (Example)
Molecular Function Enzyme regulation Protease inhibitors, Kinase modulators
Biological Process Signal transduction MAPK signaling pathway
Cellular Component Extracellular space Secreted proteins
Interacting Proteins Receptor Tyrosine Kinases EGFR, FGFR

Note: This table contains example data to illustrate the output of a systems biology functional annotation pipeline.

By integrating these diverse computational approaches, researchers can build a detailed picture of the potential biological significance of this compound, guiding further experimental validation.

Methodological Advances in L Valyl L Leucyl L Alanyl L Leucine Investigation

High-Throughput Screening Assays for Molecular Interactions

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and molecular probe identification, enabling the rapid assessment of thousands to millions of compounds. For a peptide such as L-Valyl-L-leucyl-L-alanyl-L-leucine, HTS assays are designed to identify and characterize its interactions with potential protein targets, such as proteases, receptors, or other binding proteins.

The design of an HTS campaign for this tetrapeptide would typically involve the creation of a chemical library centered around the Val-Leu-Ala-Leu motif. This library might include variations in amino acid sequence, truncations, or the introduction of non-natural amino acids to explore the structure-activity relationship (SAR). The core peptide itself could be screened against large, diverse libraries of proteins to identify unknown binding partners.

Several assay formats are amenable to studying peptide-protein interactions in a high-throughput manner:

Fluorescence-Based Assays: These are among the most common HTS methods. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are particularly powerful. researchgate.net In a hypothetical TR-FRET assay, this compound could be labeled with an acceptor fluorophore, while its potential binding partner (e.g., a receptor protein) is labeled with a donor fluorophore, often a lanthanide like Terbium or Europium. researchgate.netbmglabtech.com Binding brings the donor and acceptor into close proximity, allowing for energy transfer and the generation of a specific fluorescent signal. This method offers a high signal-to-background ratio, making it very sensitive. bmglabtech.com

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is another proximity assay. Donor and acceptor beads are coated with the interacting partners (the peptide and the target protein). Upon interaction, a cascade of chemical reactions on the beads generates a strong chemiluminescent signal. This method is highly sensitive and can be used to study interactions with a wide range of affinities.

Enzyme-Linked Immunosorbent Assay (ELISA): In a competitive ELISA format, a known binding partner for the peptide is immobilized on a plate. A labeled version of this compound is added along with a library of test compounds. Compounds that disrupt the interaction cause a decrease in the signal, identifying them as potential inhibitors or competitors.

The results from an HTS campaign provide "hits"—compounds that show activity in the primary screen. These hits undergo a rigorous validation process, including dose-response curves to determine potency (e.g., IC₅₀ or EC₅₀ values) and secondary assays to rule out false positives.

Table 1: Representative Data from a Hypothetical High-Throughput Screening Assay

This table illustrates the type of data generated during an HTS campaign to identify modulators of the interaction between this compound and a target protein.

Compound IDDescriptionPrimary Screen Signal (Normalized)Confirmed HitIC₅₀ (µM)
Cmpd-001This compound100% (Control)N/AN/A
Cmpd-101Library Compound45%Yes5.2
Cmpd-102Library Compound98%No>100
Cmpd-103Library Compound15%Yes0.8
Cmpd-104Library Compound51%Yes8.9

Quantitative Spectroscopic Techniques for Dynamic Studies (e.g., Time-Resolved Fluorescence)

While HTS identifies interactions, quantitative spectroscopic techniques are employed to study the dynamics of these interactions in real-time. Time-Resolved Fluorescence (TRF) spectroscopy is a powerful tool for this purpose, providing insights into the conformational changes and binding kinetics of peptides. spiedigitallibrary.orgpnas.org

To study this compound, a fluorescent probe would typically be incorporated into the peptide. This can be an intrinsic fluorophore if the sequence contained Tryptophan or Tyrosine, or more commonly, an extrinsic label (a synthetic fluorescent dye) attached at a specific position. spiedigitallibrary.org When the labeled peptide binds to a target protein or inserts into a lipid membrane, its local environment changes, which in turn affects the fluorescence properties of the probe, such as its lifetime and anisotropy. spiedigitallibrary.orgacs.org

Fluorescence Lifetime: The lifetime of a fluorophore is the average time it remains in the excited state after absorbing a photon. bmglabtech.com This property is highly sensitive to the fluorophore's immediate surroundings. For instance, if this compound binds to a hydrophobic pocket on a protein, a fluorescent probe attached to it may exhibit a longer lifetime compared to when it is exposed to the aqueous solvent. By measuring changes in fluorescence lifetime, researchers can quantify binding events and detect conformational changes in the peptide-protein complex. acs.org

Fluorescence Anisotropy: This measurement provides information about the size and shape of the fluorescently-labeled molecule, or more precisely, its rotational mobility. A small, freely rotating peptide like labeled this compound will have a low anisotropy. Upon binding to a much larger protein, its rotation slows down dramatically, leading to a significant increase in anisotropy. This change can be used to measure binding affinity (Kd) and study the kinetics of association and dissociation. mcmaster.ca

These time-resolved methods allow for a detailed characterization of the peptide's dynamic behavior on sub-nanosecond timescales, revealing the elementary events of molecular recognition and conformational adjustments that are often averaged out in other techniques. pnas.org

Table 2: Example Time-Resolved Fluorescence Anisotropy Data for Peptide Binding

This table shows hypothetical data from an experiment measuring the binding of a fluorescently-labeled this compound to a target protein.

Protein Concentration (nM)Measured Anisotropy (r)Description
00.08Free peptide, rapid rotation
100.15Partial binding
500.25Significant binding
1000.32Near-saturation, slow rotation
5000.34Saturation, fully bound peptide

Proteomics and Peptidomics for Functional Contextualization

Proteomics and peptidomics are large-scale analytical approaches essential for placing the function of a peptide like this compound into a broader biological context. creative-proteomics.comnih.gov These mass spectrometry (MS)-based techniques can identify the peptide in complex biological samples (like cell lysates or bodily fluids) and discover the proteins and pathways it influences. nih.govyoutube.com

Peptidomics: This field focuses specifically on the comprehensive analysis of endogenous peptides (typically less than 20 kDa) in a biological sample. creative-proteomics.comyoutube.com Using advanced liquid chromatography and tandem mass spectrometry (LC-MS/MS), a peptidomics study could identify and quantify this compound within a cell or tissue. nih.gov This is particularly relevant if the tetrapeptide is a natural product of protein degradation. For example, its presence and abundance might change in response to a disease state or a specific stimulus, suggesting it could be a biomarker or a bioactive fragment. nih.gov The key challenge in peptidomics is to prevent further degradation of the peptides during sample preparation and to distinguish them from the myriad of other small molecules. researchgate.net

Quantitative Proteomics: If this compound is used as a therapeutic or a probe to treat cells, quantitative proteomics can reveal its downstream effects. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT) allow for the precise quantification of thousands of proteins simultaneously. nih.govnih.gov By comparing the proteomes of treated versus untreated cells, researchers can identify proteins whose expression levels are significantly altered. This provides a global view of the cellular pathways modulated by the peptide, offering clues to its mechanism of action. For example, an upregulation of proteins involved in a specific signaling cascade would suggest that the peptide activates that pathway.

Affinity Purification-Mass Spectrometry (AP-MS): To directly identify the binding partners of this compound, a "bait" version of the peptide (e.g., tagged with biotin) can be synthesized. This bait is introduced into a cell lysate, where it binds to its target proteins. The entire complex is then "pulled down" using affinity chromatography (e.g., with streptavidin beads). The captured proteins are then identified by mass spectrometry. youtube.com This powerful approach can uncover direct physical interactions and place the peptide within a specific protein network.

Together, these "omics" technologies provide an unparalleled, system-wide view of a peptide's life cycle and functional impact, from its origin as a protein fragment to its role in modulating complex cellular networks. mdpi.com

Future Directions and Emerging Research Paradigms for L Valyl L Leucyl L Alanyl L Leucine

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant future direction in the study of L-Valyl-L-leucyl-L-alanyl-L-leucine involves the integration of multi-omics data to achieve a holistic view of its mechanism of action. This approach moves beyond single-target identification to a systems-level understanding of how the tetrapeptide influences cellular processes. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a detailed map of the molecular pathways modulated by the peptide.

Table 1: Integrated Multi-Omics Approach for this compound Research

Omics Layer Data Generated Potential Insights
Genomics DNA sequence variations Identification of genetic predispositions that may influence response to the tetrapeptide.
Transcriptomics mRNA expression levels Elucidation of gene regulatory networks affected by the peptide.
Proteomics Protein abundance and post-translational modifications Identification of direct binding partners and downstream protein signaling pathways.

| Metabolomics | Levels of small-molecule metabolites | Understanding the impact on cellular metabolism and biochemical pathways. |

Development of Novel Biocatalytic Strategies for this compound Production and Modification

Traditional chemical synthesis of peptides, particularly complex ones, can be challenging and environmentally taxing. The future of this compound production and modification lies in the development of novel biocatalytic strategies. Biocatalysis utilizes enzymes to perform chemical transformations, offering high specificity, milder reaction conditions, and a greener footprint compared to conventional chemical methods.

Enzymatic synthesis can be employed for both the creation of the peptide backbone and for subsequent modifications. researchgate.net Researchers are exploring the use of engineered enzymes and whole-cell biocatalysts to improve the efficiency and scalability of tetrapeptide production. A significant advancement in this area is the discovery of novel thioesterases that can effectively catalyze the cyclization of tetrapeptides, a process that is notoriously difficult via chemical methods. nih.govbiorxiv.org While this compound is a linear peptide, the enzymes and principles involved in biocatalytic cyclization can be adapted for efficient linear synthesis. Furthermore, biocatalysis can be used to introduce specific modifications to the tetrapeptide, such as the addition of functional groups to enhance its stability or bioactivity.

Table 2: Comparison of Production Strategies for this compound

Parameter Chemical Synthesis Biocatalytic Synthesis
Specificity Can lead to side reactions and impurities. High chemo-, regio-, and stereospecificity.
Environmental Impact Often requires harsh solvents and reagents. Generally performed in aqueous media under mild conditions.
Scalability Can be complex and costly to scale up. Can be highly scalable through fermentation or immobilized enzyme systems.

| Modification Potential | Can be challenging to perform site-specific modifications. | Allows for precise enzymatic modification of the peptide structure. |

Exploration of Unconventional Molecular Roles and Biological Pathways

While the primary roles of many peptides are well-characterized, there is a growing appreciation for their potential to engage in unconventional molecular interactions and modulate previously unassociated biological pathways. Future research on this compound will likely focus on exploring these non-classical roles. Tetrapeptides, in general, have been shown to exhibit a wide range of biological activities, including acting as enzyme inhibitors, signaling molecules, and even having antitumor properties. wikipedia.org

High-throughput screening assays will be instrumental in this exploration, allowing for the rapid testing of the tetrapeptide against large libraries of biological targets. drugtargetreview.com This could reveal unexpected interactions with receptors, enzymes, or ion channels, opening up new avenues for therapeutic development. For example, a tetrapeptide with the sequence RGDS has been shown to block fibronectin from attaching to cells, indicating a role in cell adhesion. wikipedia.org Similarly, this compound could have roles in cell-cell communication, immune modulation, or neuroregulation that are yet to be discovered. Computational methods, such as molecular docking and dynamics simulations, will also play a crucial role in predicting potential binding partners and guiding experimental validation.

Table 3: Approaches for Discovering Novel Roles of this compound

Approach Description Potential Discoveries
High-Throughput Screening (HTS) Testing the peptide against a large panel of receptors, enzymes, and cell-based assays. Identification of novel molecular targets and cellular effects.
Phenotypic Screening Observing the effects of the peptide on cell morphology, proliferation, or differentiation without a preconceived target. Discovery of unexpected biological activities and therapeutic applications.
Computational Modeling Using computer simulations to predict interactions with known protein structures. Generation of hypotheses about potential binding partners and mechanisms of action.

| Chemical Proteomics | Using modified versions of the peptide to "fish" for binding partners in complex biological samples. | Direct identification of interacting proteins in a cellular context. |

Advancements in Microfluidic and Miniaturized Assay Platforms for Tetrapeptide Studies

The study of peptides like this compound is set to be revolutionized by advancements in microfluidic and miniaturized assay platforms. These technologies offer numerous advantages over traditional benchtop assays, including significantly lower sample and reagent consumption, higher throughput, and the ability to perform complex manipulations in a controlled microenvironment. nih.gov

Microfluidic devices, often called "lab-on-a-chip" systems, can be designed to perform a wide range of assays relevant to tetrapeptide research. This includes platforms for studying peptide-protein interactions, enzymatic activity, and cellular responses in real-time. sartorius.com For instance, a microfluidic device could be used to create a concentration gradient of this compound and observe the chemotactic response of cells. Miniaturized assays in microtiter plates also enable the high-throughput screening of peptide libraries for desired properties, accelerating the discovery and optimization process. acs.org These platforms are particularly well-suited for the early stages of drug discovery, where large numbers of compounds need to be evaluated quickly and cost-effectively.

Table 4: Advantages of Miniaturized Platforms for Tetrapeptide Research

Feature Traditional Assays Microfluidic/Miniaturized Assays
Sample Volume Milliliters to microliters Microliters to nanoliters
Throughput Low to moderate High to ultra-high
Analysis Time Hours to days Minutes to hours
Cost per Assay Higher Lower
Automation Often manual Readily automatable

| Control of Microenvironment | Limited | Precise spatial and temporal control |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.